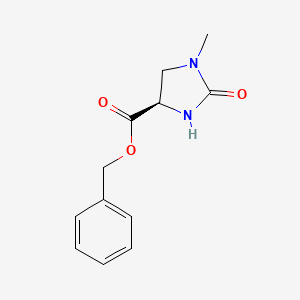

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in various applications or industries is also mentioned.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also discussed.Molecular Structure Analysis

This involves discussing the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. This includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be discussed.Physical And Chemical Properties Analysis

This involves discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances is also discussed.Aplicaciones Científicas De Investigación

Imidazolidinone Derivatives in Amino Acid Synthesis

- Imidazolidinones, derived from compounds like (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate, are used in synthesizing enantiomerically pure amino acids. One method involves the diastereoselective alkylation of imidazolidinones, which are then hydrolyzed to yield pure (R)- or (S)-amino acids (Fitzi & Seebach, 1988).

Stereoselectivity in Imidazolidin-4-one Formation

- Research has shown that the formation of imidazolidin-4-ones is stereoselective, particularly when benzaldehydes with certain substituents are reacted with alpha-aminoamide derivatives. This highlights the crucial role of intramolecular hydrogen bonds in the synthesis (Ferraz et al., 2007).

Applications in Heterocyclic Compound Synthesis

- Imidazolidine derivatives are employed in the waste-free synthesis of condensed heterocyclic compounds, showcasing their utility in sustainable chemistry practices (Shimizu et al., 2009).

Chiral Auxiliary and Dipeptide Synthesis

- Certain imidazolidine derivatives, like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, are used as chiral auxiliaries in dipeptide synthesis. They facilitate the preparation of enantiomerically pure compounds, demonstrating their importance in peptide chemistry (Studer et al., 1995).

Gold(III) N-heterocyclic Carbene Complexes

- Gold(III) N-heterocyclic carbene complexes, including those derived from imidazolidine compounds, have been explored for their catalytic properties in synthesizing β-enaminones, a class of compounds important in various chemical reactions (Samantaray et al., 2011).

Synthesis of Azoimidazoles

- Azoimidazoles, including 1-benzyl-2-(arylazo)imidazoles, are synthesized for their potential applications in materials science. Their structural properties are studied for their relevance in various chemical contexts (Misra et al., 1998).

Safety And Hazards

This involves discussing the compound’s safety and hazards. This includes its toxicity, flammability, and environmental impact. Proper handling and disposal methods are also discussed.

Direcciones Futuras

This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms of action.

Please consult with a professional chemist or a relevant expert for accurate and detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

Propiedades

IUPAC Name |

benzyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMXSXWPZPIFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)